Talarozole - 201410-53-9

Talarozole

Catalog Number: EVT-254335
CAS Number: 201410-53-9
Molecular Formula: C21H23N5S
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talarozole is a synthetic azole derivative classified as a retinoic acid metabolism-blocking agent (RAMBA) [, , ]. It selectively and potently inhibits the cytochrome P450 (CYP) enzymes, specifically CYP26A1 and CYP26B1, responsible for the degradation of all-trans retinoic acid (atRA) [, ]. This inhibition leads to an increase in endogenous atRA levels, thereby influencing retinoid signaling pathways [, ].

Mechanism of Action

Talarozole exerts its biological effects by inhibiting the enzymatic activity of CYP26A1 and CYP26B1 [, , ]. These enzymes are responsible for the oxidative metabolism and clearance of atRA, the active metabolite of vitamin A [, ]. By inhibiting these enzymes, Talarozole prevents the breakdown of atRA, leading to increased intracellular and systemic levels of this signaling molecule [, ]. The elevated atRA levels then activate retinoic acid receptors (RARs), triggering downstream signaling cascades involved in various physiological processes, including cell growth, differentiation, and inflammation [, , ].

Applications

7.1. Dermatology: Talarozole has shown potential as a therapeutic agent for skin disorders like psoriasis and acne [, ]. It modulates retinoid signaling by inhibiting CYP26 enzymes, mimicking the effects of retinoids without causing significant skin irritation [, , ]. Studies have demonstrated that topical Talarozole alters the expression of retinoid-regulated genes in human epidermis, suggesting its potential in treating skin conditions [, ].

7.2. Osteoarthritis: Recent research highlights the potential of Talarozole as a disease-modifying drug for osteoarthritis [, , ]. Studies reveal a link between common polymorphic variants in the ALDH1A2 gene, encoding the enzyme for atRA synthesis, and severe hand osteoarthritis [, ]. Talarozole was found to suppress mechanoflammation, a key driver of osteoarthritis, in articular cartilage both in vitro and in vivo [, ]. This effect was mediated by a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent mechanism [].

7.3. Oncology: Preliminary research suggests a potential role for Talarozole in cancer treatment, particularly in combination with other therapies [, ]. Studies on acute myeloid leukemia (AML) cells demonstrate synergistic cytotoxic effects when Talarozole is combined with FLT3 inhibitors []. This combination effectively targets FLT3/ITD-expressing leukemia stem cells, even in the protective bone marrow microenvironment [].

7.4. Mitochondrial Function: Studies in models of human liver have shown that Talarozole, by increasing atRA levels, can enhance mitochondrial biogenesis and function [, ]. This finding suggests potential therapeutic applications for Talarozole in diseases associated with mitochondrial dysfunction, such as non-alcoholic fatty liver disease [, ].

7.5. Toxicology: Research utilizes Talarozole as a tool to investigate the effects of pesticide exposure on retinoic acid metabolism in fish hepatic cell lines []. By inhibiting CYP26A1, Talarozole helps determine the role of this enzyme in retinoic acid catabolism and understand how pesticides might disrupt this process [].

All-trans Retinoic Acid (atRA)

Compound Description: All-trans retinoic acid (atRA) is the biologically active metabolite of vitamin A (retinol). [] It plays a crucial role in regulating various physiological processes, including cell growth, differentiation, and embryonic development. [] It acts as a ligand for several nuclear receptors, including retinoic acid receptors (RARs). [, , , ]

Relevance: Talarozole exerts its therapeutic effects by inhibiting the enzymes responsible for atRA degradation, thereby increasing endogenous atRA levels. [, , , , , , ] This interaction highlights the close relationship between Talarozole and atRA in modulating retinoid signaling pathways.

9-cis Retinoic Acid

Compound Description: 9-cis retinoic acid is an isomer of all-trans retinoic acid (atRA) and acts as a ligand for the retinoid X receptor (RXR). []

13-cis Retinoic Acid

Compound Description: 13-cis retinoic acid is an isomer of all-trans retinoic acid (atRA) and is also a biologically active retinoid. [, ]

4-OH-atRA

Compound Description: 4-OH-atRA is a metabolite of all-trans retinoic acid (atRA) generated through the action of CYP26 enzymes. []

Relevance: Talarozole, by inhibiting CYP26 enzymes, reduces the formation of 4-OH-atRA, further contributing to the increase in atRA levels. [] This metabolic interplay underscores the influence of Talarozole on atRA catabolism.

4-oxo-atRA

Compound Description: Similar to 4-OH-atRA, 4-oxo-atRA is another metabolite of all-trans retinoic acid (atRA) produced by CYP26 enzymes. []

Relevance: The inhibition of CYP26 enzymes by Talarozole also leads to a decrease in 4-oxo-atRA levels, further augmenting atRA concentrations. [] This metabolic relationship reinforces Talarozole's role in modulating atRA metabolism.

Liarozole

Compound Description: Liarozole is another retinoic acid metabolism blocking agent (RAMBA) that inhibits CYP26 enzymes. [, , , ]

Properties

CAS Number

201410-53-9

Product Name

Talarozole

IUPAC Name

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine

Molecular Formula

C21H23N5S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)

InChI Key

SNFYYXUGUBUECJ-UHFFFAOYSA-N

SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4

Synonyms

N-(4-(2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl)phenyl)-2-benzothiazolamine
R 115866
R-115866
R115866
Rambazole
talarozole

Canonical SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.